
Phensuximide
Descripción general
Descripción
Fensuximida es un miembro de la clase de succinimidas con propiedades anticonvulsivas. Se utiliza principalmente para tratar las convulsiones de ausencia (pequeña mal) al suprimir el patrón de EEG de pico y onda paroxístico de tres ciclos por segundo asociado con lapsos de conciencia . El compuesto reduce la frecuencia de los ataques al deprimir la transmisión nerviosa en la corteza motora .
Métodos De Preparación
La reacción típicamente implica el uso de 4,4'-bipiridina y diacetado de paladio como catalizadores en tetrahidrofurano y agua a 80 °C durante 24 horas . Este método produce fensuximida con alta pureza y eficiencia.
Análisis De Reacciones Químicas
Fensuximida experimenta varias reacciones químicas, que incluyen:
Oxidación: Fensuximida puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir fensuximida en sus aminas correspondientes.
Sustitución: Fensuximida puede sufrir reacciones de sustitución nucleofílica, donde el grupo metilo puede ser reemplazado por otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Phensuximide exhibits several key pharmacological characteristics:
- Mechanism of Action : The exact mechanism by which this compound operates is not fully understood. However, it is believed to suppress the paroxysmal three-cycle per second spike and wave electroencephalogram (EEG) patterns associated with absence seizures by depressing nerve transmission in the motor cortex. This may involve inhibition of depolarization-induced accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in brain tissue .
- Absorption and Metabolism : this compound is rapidly absorbed and metabolized hepatically. Its pharmacokinetics indicates that it reaches therapeutic levels quickly, making it suitable for acute management of seizures .
- Nephrotoxicity : While this compound has been associated with nephrotoxic effects in humans, studies on animal models, such as Sprague-Dawley and Fischer 344 rats, showed minimal functional evidence of nephrotoxicity following subacute administration. The renal morphological changes observed were primarily in distal segments of nephrons .
Treatment of Epilepsy
This compound is primarily utilized for the management of absence seizures. It has been shown to effectively reduce the frequency of seizures in patients who do not respond adequately to other antiepileptic medications. A notable case study involved a 28-year-old woman whose epilepsy was well-controlled with valproic acid but required a medication review during her pregnancy. This compound's safety profile during pregnancy remains an area of interest, particularly concerning its interactions with other medications .
Research and Case Studies
Recent studies have explored the potential for repurposing this compound for other therapeutic indications:
- Canine Epilepsy : A study utilized multi-omics data to identify potential drug candidates for canine epilepsy treatment, where this compound was included as a candidate for drug repurposing. This research highlights the broader implications of existing drugs in treating other forms of epilepsy beyond human applications .
- Neuropharmacology : Investigations into this compound's effects on neurotransmitter systems may reveal additional therapeutic targets. Its ability to modulate neuronal excitability suggests potential applications in other neurological disorders characterized by hyperexcitability.
Data Table: Summary of this compound Applications
Mecanismo De Acción
El mecanismo de acción exacto de fensuximida no se comprende completamente. Se cree que actúa sobre los sistemas neuronales inhibitorios que son importantes para generar el ritmo de tres por segundo asociado con las convulsiones de ausencia . Fensuximida puede inhibir la acumulación inducida por despolarización de AMP cíclico y GMP cíclico en el tejido cerebral . Esta inhibición reduce la excitabilidad de las neuronas, evitando así las convulsiones.
Comparación Con Compuestos Similares
Fensuximida a menudo se compara con otros anticonvulsivos de la succinimida, como la etosuximida y la metasuximida . Si bien los tres compuestos comparten una estructura central similar y se utilizan para tratar las convulsiones de ausencia, difieren en sus propiedades farmacocinéticas y perfiles de efectos secundarios. Por ejemplo:
Etosuximida: Conocida por su efectividad en el tratamiento de las convulsiones de ausencia en niños, tiene un perfil de efectos secundarios relativamente favorable.
Metasuximida: Menos utilizada debido a sus efectos secundarios más graves, generalmente se reserva para casos en los que otros tratamientos han fallado.
Las propiedades únicas de Fensuximida, como su acción específica sobre la corteza motora y su capacidad para inhibir la acumulación de nucleótidos cíclicos, la convierten en un compuesto valioso tanto en entornos clínicos como de investigación .
Actividad Biológica
Phensuximide is an anticonvulsant medication primarily used in the treatment of absence seizures (petit mal seizures). It belongs to the succinimide class of drugs and is known for its ability to suppress the characteristic three-cycle-per-second spike-and-wave electroencephalogram (EEG) pattern associated with these seizures. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound's precise mechanism of action remains not fully understood. However, it is believed to exert its effects through several pathways:
- Inhibition of Neuronal Activity : this compound may inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue, which are critical in neuronal signaling.
- Impact on EEG Patterns : The drug effectively reduces the frequency of absence seizures by depressing nerve transmission in the motor cortex, thereby altering the EEG patterns associated with seizure activity .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid and complete absorption after oral administration.
- Protein Binding : Approximately 21% protein binding.
- Metabolism : Primarily hepatic metabolism, although specific metabolic pathways are not well documented.
- Half-life and Clearance : Currently, detailed data on half-life and clearance rates are not available .
Case Studies and Clinical Findings
Several studies have investigated the biological effects and safety profile of this compound. Below are summarized findings from notable research:
Study 1: Anticonvulsant Activity and Toxicity
A study assessed the anticonvulsant properties of this compound compared to other succinimides. It was found that this compound effectively protected mice from tonic extensor seizures induced by supramaximal electroshock at non-neurotoxic doses. This indicates a favorable therapeutic index for this compound when used in appropriate dosages .
Study 2: Long-term Use in Canine Epilepsy
In a canine model, dogs treated with this compound at doses of 50 and 100 mg/kg orally for extended periods (5 days a week over 6 months to 1 year) showed no significant abnormalities in health parameters. This suggests that this compound may have a good safety profile over long-term use in dogs, which can be extrapolated to its use in humans .
Study 3: DNA Damage Assessment
A study examined DNA damage in children treated with various antiepileptic drugs, including this compound. The results indicated that while some drugs were associated with increased DNA damage, this compound did not show significant genotoxic effects compared to controls. This finding supports its relative safety concerning potential long-term genetic impacts .
Comparative Efficacy
The following table summarizes the comparative efficacy and safety profiles of this compound against other common anticonvulsants:
Drug | Efficacy Against Absence Seizures | Common Side Effects | Genotoxicity Risk |
---|---|---|---|
This compound | High | Drowsiness, nausea | Low |
Ethosuximide | High | Drowsiness, gastrointestinal disturbances | Moderate |
Valproic Acid | High | Weight gain, hair loss | High |
Carbamazepine | Moderate | Dizziness, drowsiness | Moderate |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which phensuximide exerts its anticonvulsant effects, and how can researchers validate this experimentally?
this compound, a succinimide derivative, inhibits depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue, modulating neuronal excitability . To validate this mechanism, researchers should employ in vitro electrophysiological assays (e.g., patch-clamp studies) to measure ion channel activity in hippocampal neurons and correlate findings with in vivo seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents). Quantitative analysis of cyclic nucleotide levels via ELISA or LC-MS in treated vs. untreated brain tissue can further confirm target engagement .
Q. How do structural modifications of this compound (e.g., methsuximide, ethosuximide) influence its pharmacological profile?
Structural analogs like methsuximide (methyl substitution) and ethosuximide (ethyl substitution) exhibit varying pharmacokinetic and pharmacodynamic properties due to differences in lipophilicity and metabolic stability . Comparative studies should involve synthesizing analogs via controlled alkylation reactions, followed by in vitro metabolic stability assays (e.g., liver microsome incubation) and in vivo pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) in animal models. Dose-response curves in seizure models can identify potency differences .
Q. What are the best practices for selecting in vitro versus in vivo models to study this compound’s efficacy?
In vitro models (e.g., neuronal cell lines or brain slice preparations) are ideal for mechanistic studies, such as assessing cyclic nucleotide modulation or ion channel interactions. In vivo models (e.g., genetic epilepsy models like stargazer mice) better replicate complex pathophysiology. Researchers should validate in vitro findings with in vivo behavioral tests (e.g., Racine scale for seizure severity) and ensure species-specific metabolic pathways are accounted for to avoid translational gaps .
Q. How can researchers ensure purity and identity of this compound in experimental formulations?
Follow pharmacopeial standards (e.g., USP-NF) for identity confirmation via FT-IR, NMR, and HPLC-UV/HRMS. Purity should be verified using gradient elution HPLC with photodiode array detection (≥98% purity threshold). Batch-to-batch variability can be minimized by adhering to Good Laboratory Practices (GLP) during synthesis and storage .
Q. What methodologies are recommended for validating this compound’s efficacy in animal models of absence epilepsy?
Use electroencephalography (EEG) in genetic models (e.g., GAERS rats) to quantify spike-wave discharge (SWD) frequency. Employ double-blind dosing protocols with vehicle controls and reference drugs (e.g., ethosuximide). Statistical analysis should include ANOVA with post-hoc tests to compare SWD reduction across treatment groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical studies?
Conduct a systematic meta-analysis of existing data, stratifying results by model type (e.g., acute vs. chronic seizures), species, and dosing regimens. Sensitivity analyses can identify confounding variables (e.g., circadian timing of administration). Replicate conflicting studies under standardized conditions, ensuring adherence to ARRIVE guidelines for experimental rigor .
Q. What experimental strategies optimize this compound’s synthesis to improve yield and reduce by-products?
Employ Design of Experiments (DoE) methodologies to optimize reaction parameters (temperature, solvent ratio, catalyst concentration). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via LC-MS and refine purification steps (e.g., column chromatography gradients) to isolate high-purity product .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing regimens for this compound in refractory epilepsy?
Collect serial plasma and cerebrospinal fluid (CSF) samples in preclinical models to build compartmental PK models. Link exposure data (AUC, Cmax) to PD endpoints (seizure suppression duration) using nonlinear mixed-effects modeling (e.g., NONMEM). Validate models with cross-species scaling to inform clinical trial designs .
Q. What advanced biomarkers can predict this compound’s therapeutic response in heterogeneous patient populations?
Integrate multi-omics approaches: genomic sequencing (e.g., SCN1A mutations), proteomic profiling (e.g., neuronal calcium sensor-1 levels), and metabolomic analysis of cyclic nucleotides in patient CSF. Machine learning algorithms can identify biomarker panels correlated with treatment response in retrospective cohorts .
Q. What methodologies address this compound’s long-term effects on cognitive function in chronic epilepsy models?
Combine behavioral assays (e.g., Morris water maze for memory, open-field tests for anxiety) with histopathological analysis (e.g., hippocampal neuronal counts). Use longitudinal study designs with repeated EEG and MRI to monitor neurodevelopmental impacts. Control for confounding factors like drug interactions and comorbidities .
Q. Methodological Notes
- Data Presentation : Tabulate cyclic nucleotide levels, seizure latency, and SWD frequency with mean ± SEM. Use ANOVA for group comparisons and Kaplan-Meier curves for survival analysis .
- Ethical Compliance : Obtain IACUC approval for animal studies and document adherence to ARRIVE guidelines. For human data, ensure compliance with HIPAA and IRB protocols .
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-34-0 | |
Record name | Phensuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phensuximide [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | phensuccimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phensuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.